molecular formula C9H12N2O3 B1416252 N-Methyl-2-(2-nitrophenoxy)ethanamine CAS No. 1038700-63-8

N-Methyl-2-(2-nitrophenoxy)ethanamine

Cat. No. B1416252
CAS RN: 1038700-63-8
M. Wt: 196.2 g/mol
InChI Key: YWTUCZRYMNKHKT-UHFFFAOYSA-N
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Description

“N-Methyl-2-(2-nitrophenoxy)ethanamine” is a chemical compound with the CAS Number: 1038700-63-8. It has a molecular weight of 196.21 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-Methyl-2-(2-nitrophenoxy)ethanamine” is represented by the linear formula: C9H12N2O3 . The InChI Code for this compound is 1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8 (9)11 (12)13/h2-5,10H,6-7H2,1H3 .

Scientific Research Applications

Enriched Isotope Preparations

The preparation of enriched isotopes of N-Methyl-2-(2-nitrophenoxy)ethanamine has been described, including versions enriched with 18O, 15N, and 14C. These enriched compounds are useful in various scientific studies, including tracing chemical reactions and understanding the behavior of similar compounds in biological systems (Yilmaz & Shine, 1988).

Antimicrobial and Antidiabetic Studies

Recent research has focused on synthesizing Schiff bases from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes, including a version with a 4-nitrobenzylidene group. These compounds have shown promising in vitro antimicrobial and antidiabetic properties, and are being explored as potential COVID-19 inhibitors (S. G, D. K, S. P, & B. N, 2023).

Synthetic Routes for Medical Intermediates

A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, has been developed. This compound is a key intermediate in the production of Silodosin, a medication used to treat benign prostatic hyperplasia. Such synthetic routes are crucial for the efficient production of medical treatments (Luo, Chen, Zhang, & Huang, 2008).

Cytochrome P450 Enzyme Metabolism

Understanding the metabolism of compounds like N-Methyl-2-(2-nitrophenoxy)ethanamine is essential for drug safety and efficacy. A study has characterized the hepatic cytochrome P450 enzymes involved in the metabolism of similar compounds, providing insights into how these drugs are processed in the body (Nielsen et al., 2017).

Synthesis and Derivative Studies

Research has been conducted on synthesizing 2-(p-nitrophenoxy)ethylamine and its derivatives. These studies are fundamental in organic chemistry and contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals (Knipe, Sridhar, & Lound-Keast, 1977).

properties

IUPAC Name

N-methyl-2-(2-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTUCZRYMNKHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651296
Record name N-Methyl-2-(2-nitrophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(2-nitrophenoxy)ethanamine

CAS RN

1038700-63-8
Record name N-Methyl-2-(2-nitrophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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